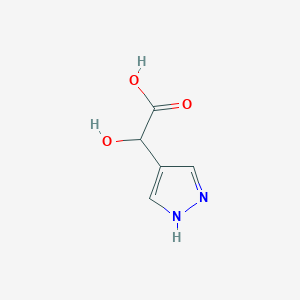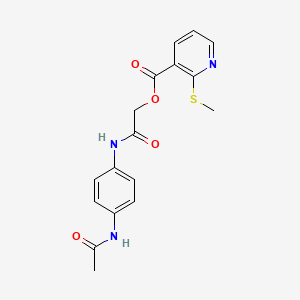
2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetamidophenyl group, an oxoethyl group, and a methylthio-substituted nicotinate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 4-acetamidophenol, which is then reacted with ethyl oxalyl chloride to form the oxoethyl derivative. This intermediate is subsequently reacted with 2-(methylthio)nicotinic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and studies of enzyme activity.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use, such as in biochemical assays or pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol:
2-(Methylthio)nicotinic Acid: This compound shares the methylthio-substituted nicotinate moiety and is used in various chemical syntheses.
Uniqueness
2-((4-Acetamidophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c1-11(21)19-12-5-7-13(8-6-12)20-15(22)10-24-17(23)14-4-3-9-18-16(14)25-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
KLUPFSSSFNPYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



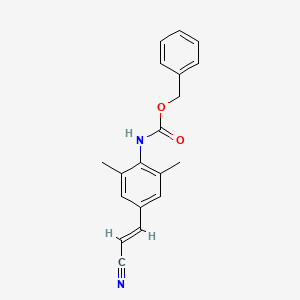

![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13361286.png)
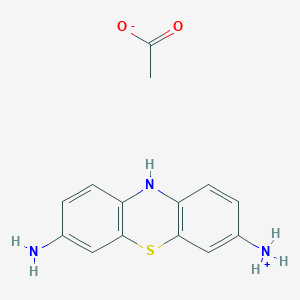
![methyl 5-benzyl-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13361292.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361305.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361308.png)
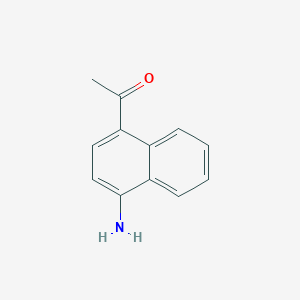
![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361316.png)
![ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13361335.png)
![4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13361340.png)

